

Technical Guide: Solubility of 3-Fluoro-4-methoxyaniline in Organic Solvents

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

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Introduction

3-Fluoro-4-methoxyaniline, with CAS number 366-99-4, is a key fluorinated aromatic amine intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its molecular structure, incorporating a polar amino group, a methoxy group, and a fluorine atom on a benzene ring, dictates its physicochemical properties, including its solubility—a critical parameter for optimizing reaction conditions, purification processes, crystallization, and formulation development.^{[1][3]} This guide provides an in-depth overview of its solubility characteristics, details a standard experimental protocol for its determination, and presents a workflow for solubility screening.

Solubility Profile of 3-Fluoro-4-methoxyaniline

Specific quantitative solubility data for **3-fluoro-4-methoxyaniline** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data indicates it is slightly soluble in chloroform and methanol.

Based on the principle of "like dissolves like," the solubility of **3-fluoro-4-methoxyaniline** can be predicted. The molecule possesses both polar characteristics (due to the -NH₂ and -OCH₃ groups capable of hydrogen bonding) and non-polar characteristics (due to the benzene ring). Therefore, its solubility is expected to be highest in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of 3-Fluoro-4-methoxyaniline

Solvent Class	Example Solvents	Predicted Solubility	Rationale for Interaction
Polar Protic	Methanol, Ethanol	Moderate to High	The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor with the amine and methoxy groups of the solute.
Polar Aprotic	Acetone, Ethyl Acetate, Dichloromethane (DCM)	Moderate to High	The solvent can engage in strong dipole-dipole interactions with the polar functional groups of the solute.
Non-Polar	Hexane, Toluene	Low	Limited intermolecular interactions exist between the non-polar solvent and the polar functional groups of the solute.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Objective:

To determine the equilibrium solubility of **3-fluoro-4-methoxyaniline** in a selected organic solvent at a constant temperature.

Materials and Apparatus:

- **3-Fluoro-4-methoxyaniline** (purity ≥98%)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- Thermostatic orbital shaker or water bath
- Calibrated thermometer or temperature probe
- Glass vials with airtight seals (e.g., screw caps with PTFE septa)
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

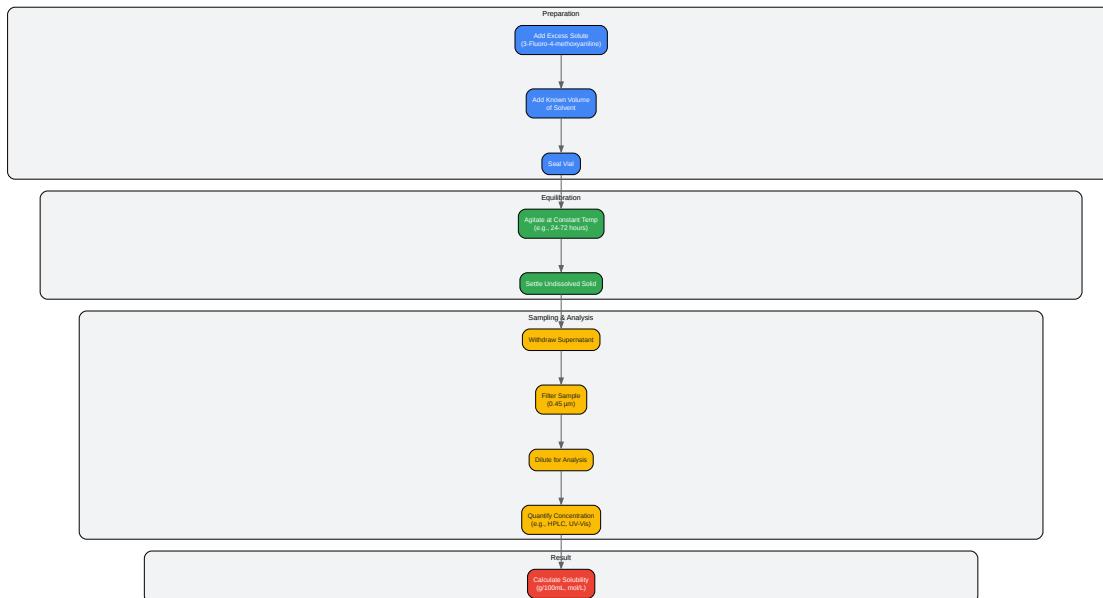
Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **3-fluoro-4-methoxyaniline** to a glass vial. The presence of undissolved solid is essential to ensure saturation.
 - Add a precisely known volume or mass of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation during the experiment.
- Equilibration:
 - Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic shaker to maintain temperature.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
 - Dilute the filtered sample with the same solvent to a concentration within the analytical instrument's linear range.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **3-fluoro-4-methoxyaniline**.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration in the original saturated solution by applying the dilution factor.
 - Express the final solubility in standard units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

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Caption: Workflow for determining solubility via the isothermal shake-flask method.

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